molecular formula C37H45N7O5S3 B11932753 HA15-Biotin

HA15-Biotin

Cat. No.: B11932753
M. Wt: 764.0 g/mol
InChI Key: SOWIISKNCGRAMR-SVFJEUMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HA15-Biotin is a chemically synthesized compound that combines HA15 with biotin through an amide linkage HA15 is a thiazole benzenesulfonamide derivative known for its ability to induce endoplasmic reticulum stress, leading to cancer cell deathThe conjugation of HA15 with biotin enhances its potential for use in proteomic analysis and other scientific research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HA15-Biotin involves the chemical conjugation of HA15 with biotin through an amide bond. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .

Chemical Reactions Analysis

Types of Reactions

HA15-Biotin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with different functional groups .

Scientific Research Applications

HA15-Biotin has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe for studying protein interactions and cellular processes.

    Biology: Employed in proteomic analysis to identify and quantify proteins in complex biological samples.

    Medicine: Investigated for its potential therapeutic effects in cancer treatment, particularly melanoma, by inducing endoplasmic reticulum stress and overcoming drug resistance.

    Industry: Utilized in the development of diagnostic assays and bioconjugation techniques .

Mechanism of Action

HA15-Biotin exerts its effects by targeting the heat shock protein family A (Hsp70) member 5 (HSPA5), also known as binding immunoglobulin protein (BiP) or glucose-regulated protein 78 (GRP78). By inhibiting HSPA5, this compound induces endoplasmic reticulum stress, leading to the activation of the unfolded protein response (UPR). This results in autophagy and apoptosis of cancer cells. The biotin moiety allows for the conjugation of this compound to streptavidin, facilitating its use in various biochemical assays .

Comparison with Similar Compounds

Similar Compounds

    HA15: The parent compound of HA15-Biotin, known for its anti-cancer properties.

    Biotinylated Compounds: Other compounds conjugated with biotin for enhanced detection and analysis in biochemical assays.

Uniqueness

This compound is unique due to its dual functionality, combining the anti-cancer properties of HA15 with the biotin moiety’s ability to facilitate proteomic analysis. This makes it a valuable tool for both therapeutic and research applications .

Properties

Molecular Formula

C37H45N7O5S3

Molecular Weight

764.0 g/mol

IUPAC Name

6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-N-[4-[3-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]phenyl]-1,3-thiazol-2-yl]hexanamide

InChI

InChI=1S/C37H45N7O5S3/c1-44(2)30-15-9-14-27-26(30)13-10-17-32(27)52(48,49)43-25-12-8-11-24(21-25)28-22-51-37(40-28)41-34(46)19-4-3-7-20-38-33(45)18-6-5-16-31-35-29(23-50-31)39-36(47)42-35/h8-15,17,21-22,29,31,35,43H,3-7,16,18-20,23H2,1-2H3,(H,38,45)(H2,39,42,47)(H,40,41,46)/t29-,31-,35-/m0/s1

InChI Key

SOWIISKNCGRAMR-SVFJEUMRSA-N

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCC[C@H]5[C@@H]6[C@H](CS5)NC(=O)N6

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=CC=CC(=C3)C4=CSC(=N4)NC(=O)CCCCCNC(=O)CCCCC5C6C(CS5)NC(=O)N6

Origin of Product

United States

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